Betahistine mesilate (CAS 54856-23-4) is a synthetic histamine analog and aralkylamine, functioning as a selective H1 receptor agonist and H3 receptor antagonist. In pharmaceutical manufacturing, it is primarily procured as an active pharmaceutical ingredient (API) for the formulation of anti-vertigo and Ménière’s disease therapeutics. As a bismethanesulfonate salt, it presents as a white to almost white, highly hygroscopic crystalline powder. While it shares its core pharmacological mechanism with the more ubiquitous dihydrochloride salt, the mesilate form is specifically selected for its distinct physicochemical properties, including a higher melting point (160–164 °C) and excellent solubility in propylene glycol [1]. These traits make it a critical material for specialized dosage forms, non-aqueous liquid formulations, and specific pharmacokinetic targeting where the standard hydrochloride salt is suboptimal[2].
Substituting betahistine mesilate with the more common betahistine dihydrochloride is a frequent procurement error that can compromise formulation stability and pharmacokinetic performance. The two salts possess significantly different molecular weights (328.41 g/mol for the mesilate versus 209.12 g/mol for the dihydrochloride), meaning a direct milligram-for-milligram substitution will result in severe underdosing of the active base[1]. Furthermore, the mesilate salt exhibits a distinct solubility profile in organic co-solvents and a higher thermal stability threshold. Replacing the mesilate with the dihydrochloride in liquid formulations relying on propylene glycol or in high-temperature solid-state processing can lead to precipitation, phase separation, or thermal degradation [2]. Finally, clinical data indicates that the mesilate form may exhibit altered pharmacokinetic behavior, meaning substitution can disrupt the intended release and absorption profile of the final drug product [1].
In solid-state pharmaceutical manufacturing, the thermal stability of the API dictates the permissible processing techniques. Betahistine mesilate exhibits a melting point range of 160–164 °C [1], which is notably higher than that of betahistine dihydrochloride (150–154 °C) . This ~10 °C increase in thermal stability provides a wider processing window for high-shear granulation, milling, and hot-melt extrusion processes. The enhanced thermal threshold reduces the risk of unintended polymorphic transitions or API degradation during aggressive mechanical processing, ensuring higher batch-to-batch reproducibility [1].
| Evidence Dimension | Melting point / Thermal stability threshold |
| Target Compound Data | 160–164 °C |
| Comparator Or Baseline | 150–154 °C (Betahistine Dihydrochloride) |
| Quantified Difference | ~10 °C higher melting point |
| Conditions | Standard capillary melting point determination |
A higher melting point allows procurement teams to select this salt for advanced manufacturing techniques like hot-melt extrusion where the dihydrochloride might degrade.
The development of non-aqueous or mixed-solvent liquid formulations requires APIs with specific solubility profiles. Betahistine mesilate demonstrates excellent solubility in propylene glycol, a common vehicle for soft gelatin capsules and topical gels [1]. In contrast, betahistine dihydrochloride has limited compatibility with certain non-aqueous alcohols (e.g., practically insoluble in isopropyl alcohol) [2]. This distinct solubility advantage allows formulators to achieve higher API loading in propylene glycol-based systems without the risk of precipitation over the product's shelf life.
| Evidence Dimension | Solubility in organic co-solvents |
| Target Compound Data | Highly soluble in propylene glycol |
| Comparator Or Baseline | Practically insoluble in isopropyl alcohol (Betahistine Dihydrochloride) |
| Quantified Difference | Distinct solubility advantage in specific glycols and non-aqueous systems |
| Conditions | Standard ambient solubility testing |
Procuring the mesilate salt is essential for developing stable liquid or soft-gel formulations that rely on propylene glycol as a primary solvent.
The molecular weight difference between the two salts directly impacts formulation bulk. Betahistine mesilate has a molecular weight of 328.41 g/mol, compared to 209.12 g/mol for the dihydrochloride[1]. To deliver an equivalent dose of the active betahistine base, approximately 57% more mass of the mesilate salt is required. While often viewed as a 'pill burden' disadvantage for high-dose tablets, this increased bulk acts as an intrinsic diluent in low-dose formulations. The higher mass requirement improves the API-to-excipient ratio, significantly enhancing content uniformity during powder blending and reducing the need for additional bulking agents[1].
| Evidence Dimension | Salt-to-base mass ratio (Molecular Weight) |
| Target Compound Data | 328.41 g/mol |
| Comparator Or Baseline | 209.12 g/mol (Betahistine Dihydrochloride) |
| Quantified Difference | ~57% higher mass requirement for equivalent active base |
| Conditions | Stoichiometric calculation of API dosing |
The higher mass requirement of the mesilate salt improves blending homogeneity and content uniformity in low-dose solid oral formulations.
Driven by its excellent solubility in propylene glycol, betahistine mesilate is the preferred salt for developing non-aqueous liquid dosage forms, including soft gelatin capsule fills and oral drops. Unlike the dihydrochloride salt, which can face solubility limitations in specific organic co-solvents, the mesilate form prevents API precipitation over the product shelf life, ensuring consistent dosing and stability [1].
The ~10 °C higher melting point of betahistine mesilate compared to its dihydrochloride counterpart makes it highly suitable for aggressive manufacturing techniques such as hot-melt extrusion and high-shear wet granulation. This expanded thermal processing window minimizes the risk of heat-induced degradation or unwanted polymorphic shifts during scale-up manufacturing .
Because betahistine mesilate requires approximately 57% more mass to deliver the equivalent active base dose compared to the dihydrochloride, it acts as an intrinsic diluent. This increased formulation bulk is highly advantageous in low-dose tablet manufacturing, as it improves the API-to-excipient ratio, enhances powder blend homogeneity, and reduces the risk of content uniformity failures without requiring complex blending protocols [2].
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